

Technical Guide: Spectroscopic and Synthetic Profile of N4-Cyclopropylpyridine-3,4-diamine

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Compound of Interest

Compound Name: N4-Cyclopropylpyridine-3,4-diamine

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This document provides a comprehensive overview of the spectroscopic data and synthetic methodology for **N4-Cyclopropylpyridine-3,4-diamine** (CAS No: 1040043-50-2), a key intermediate in medicinal chemistry.^{[1][2]} The unique structural features of this compound, including a substituted pyridine ring and a cyclopropyl moiety, make it a valuable building block for the development of novel therapeutic agents.^[1]

Molecular Structure and Properties

- Molecular Formula: C₉H₁₃N₃^{[1][2]}
- Molecular Weight: 163.22 g/mol ^{[1][2]}
- Appearance: Typically a yellow solid.^[1]

Spectroscopic Data

The structural confirmation of **N4-Cyclopropylpyridine-3,4-diamine** is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.8	d	1H	Pyridine ring proton (H-2)
~6.5 - 6.8	d	1H	Pyridine ring proton (H-5)
~4.5 - 5.0	br s	2H	-NH ₂ protons (at C-3)
~4.0 - 4.5	br s	1H	-NH- proton (at C-4)
~2.9 - 3.1	t	2H	-CH ₂ - (methylene bridge)
~1.0 - 1.2	m	1H	Cyclopropyl -CH-
~0.4 - 0.6	m	2H	Cyclopropyl -CH ₂ -
~0.1 - 0.3	m	2H	Cyclopropyl -CH ₂ -

Note: Predicted values are based on the chemical structure and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions. The cyclopropyl group is expected to show complex multiplets due to its rigid structure and specific coupling patterns.[\[1\]](#)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~145 - 150	Pyridine C-4
~138 - 142	Pyridine C-2
~130 - 135	Pyridine C-6
~120 - 125	Pyridine C-3
~105 - 110	Pyridine C-5
~45 - 50	-CH ₂ - (methylene bridge)
~10 - 15	Cyclopropyl -CH-
~3 - 8	Cyclopropyl -CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3200	Strong, Broad	N-H stretching (primary amines)
~3100 - 3000	Medium	Aromatic C-H stretching
~3000 - 2850	Medium	Aliphatic C-H stretching (cyclopropyl, CH ₂)
~1650 - 1550	Strong	C=C and C=N stretching (pyridine ring)
~1620 - 1580	Strong	N-H bending (scissoring)

Note: The IR spectrum reveals characteristic absorption bands associated with primary amine stretching vibrations, aromatic carbon-hydrogen stretching, and pyridine ring vibrations.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data

m/z	Interpretation
163.11	$[M]^+$, Molecular ion peak
108	$[M - C_4H_7]^+$, Loss of the cyclopropylmethyl group

Note: Mass spectrometry analysis confirms the molecular ion peak at a mass-to-charge ratio of 163, which corresponds to the molecular weight of the compound.[\[1\]](#)

Experimental Protocols

Synthesis of N4-Cyclopropylpyridine-3,4-diamine

A common and effective method for the synthesis of **N4-Cyclopropylpyridine-3,4-diamine** involves the nucleophilic substitution of pyridine-3,4-diamine with a cyclopropylmethyl halide.[\[1\]](#)

Materials:

- Pyridine-3,4-diamine
- Cyclopropylmethyl bromide (or chloride)
- Potassium carbonate (K_2CO_3) or Sodium Hydride (NaH)
- Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Ethyl acetate
- Hexane
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of pyridine-3,4-diamine in an aprotic solvent such as DMF or THF, a base like potassium carbonate or sodium hydride is added.[1]
- The mixture is stirred at room temperature for approximately 30 minutes.
- Cyclopropylmethyl bromide (or chloride) is added dropwise to the reaction mixture.
- The reaction is then heated to a temperature between 60–80°C and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[1]
- After the reaction is complete, the mixture is cooled to room temperature and quenched with water.
- The aqueous layer is extracted multiple times with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate and hexane as the eluent, or by recrystallization to yield pure **N4-Cyclopropylpyridine-3,4-diamine**.[1]

Spectroscopic Characterization

General Procedures:

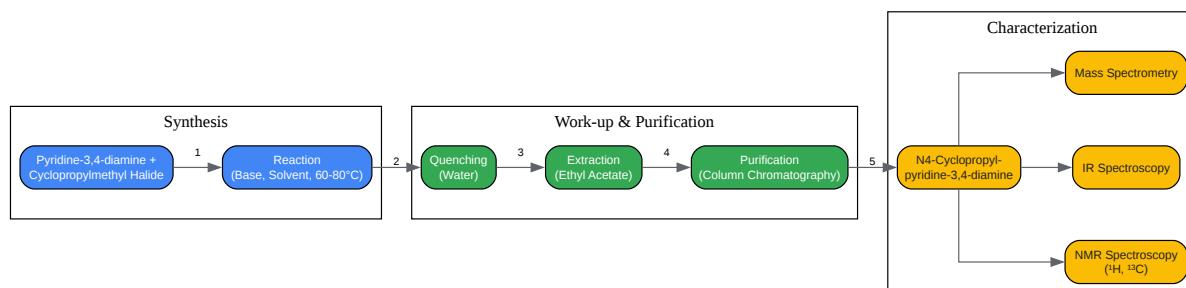
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6), with Tetramethylsilane (TMS) used as an internal standard.
- IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
- Mass Spectrometry: High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source on a time-of-flight (TOF) or Orbitrap mass analyzer to

confirm the elemental composition.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **N4-Cyclopropylpyridine-3,4-diamine**.



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Caption: Synthesis and Characterization Workflow.

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References

- 1. N4-(cyclopropylmethyl)pyridine-3,4-diamine | 1040043-50-2 | Benchchem [benchchem.com]

- 2. CAS 1040043-50-2 | N4-(Cyclopropylmethyl)pyridine-3,4-diamine - Synblock [synblock.com]
- 3. mdpi.com [mdpi.com]
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